molecular formula C25H25NO2 B594106 JWH 081 3-methoxynaphthyl isomer CAS No. 1696409-36-5

JWH 081 3-methoxynaphthyl isomer

Cat. No. B594106
M. Wt: 371.5
InChI Key: MGSSAESHPAJYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 081 3-methoxynaphthyl isomer is a synthetic cannabinoid (CB) that shows a high-affinity for the central CB1 receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral CB2 receptor (Ki = 12.4 nM) . It differs structurally from JWH 081 by having the methoxy group attached to the naphthyl rings at the 3 position, instead of the 4 position .


Molecular Structure Analysis

The molecular formula of JWH 081 3-methoxynaphthyl isomer is C25H25NO2 . The InChi Code is InChI=1S/C25H25NO2/c1-3-4-9-14-26-17-23 (21-12-7-8-13-24 (21)26)25 (27)22-16-19 (28-2)15-18-10-5-6-11-20 (18)22/h5-8,10-13,15-17H,3-4,9,14H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of JWH 081 3-methoxynaphthyl isomer is 371.5 . It is soluble in DMF, DMSO, and Ethanol at 10 mg/ml .

Scientific Research Applications

  • Differentiation of Positional Isomers of JWH-081 : A study by Kusano et al. (2015) focused on differentiating positional isomers of JWH-081, crucial for forensic toxicology, medicine, and legislation. The researchers successfully differentiated the positional isomers of JWH-081 using gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) and tandem mass spectrometry (MS/MS) (Kusano et al., 2015).

  • Fragmentation Differences of Synthetic Cannabinoid Isomers : Harris et al. (2014) studied the fragmentation differences in the electron ionization spectra of three synthetic cannabinoid positional isomers, including JWH-081. The research highlighted significant differences in the relative ratios of principal fragment ions, providing a method for differentiating these isomers (Harris et al., 2014).

  • Mass Spectrometric Differentiation of JWH-081 Metabolites : A 2016 study by Kusano et al. developed a method using GC-EI-MS/MS to differentiate the positional isomers of hydroxyindole metabolites of JWH-018, a synthetic cannabinoid similar to JWH-081. This method is significant for identifying the position of hydroxyl groups on the indole ring of such compounds (Kusano et al., 2016).

  • Structural Characterization of JWH-081 : Nycz et al. (2010) conducted a study on JWH-081, characterizing its structure using various spectroscopic methods. The research provides insights into the geometric and electronic structure of JWH-081, essential for understanding its interaction with biological systems (Nycz et al., 2010).

  • Purity Analysis of Synthetic Cannabinoids : Ginsburg et al. (2012) analyzed the purity of synthetic cannabinoids like JWH-018 and JWH-073, which are structurally related to JWH-081. This study contributes to understanding the quality of synthetic cannabinoids available in the market (Ginsburg et al., 2012).

  • Differentiation of Synthetic Cannabinoid Isomers in Seized Drugs : Marginean et al. (2015) employed ultra high-performance liquid chromatography (UHPLC) and time-of-flight (TOF) mass spectrometry for analyzing synthetic cannabinoids, including isomers of JWH-018. This study is relevant for forensic analysis of synthetic cannabinoids similar to JWH-081 (Marginean et al., 2015).

Safety And Hazards

JWH 081 3-methoxynaphthyl isomer is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes damage to the central nervous system and the visual organs . It should be stored in a well-ventilated place and kept tightly closed . It is not for human or veterinary use .

properties

IUPAC Name

(3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-3-4-9-14-26-17-23(21-12-7-8-13-24(21)26)25(27)22-16-19(28-2)15-18-10-5-6-11-20(18)22/h5-8,10-13,15-17H,3-4,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSSAESHPAJYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017317
Record name JWH-081 3-Methoxynaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JWH 081 3-methoxynaphthyl isomer

CAS RN

1696409-36-5
Record name JWH-081 3-Methoxynaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
TS Torbet - 2015 - digitalcommons.fiu.edu
The aim of this study was to investigate the utility of direct analysis in real time quadrupole time-of-flight mass spectrometry and gas chromatography quadrupole time-of-flight mass …
Number of citations: 1 digitalcommons.fiu.edu
S Gwak - 2015 - digitalcommons.fiu.edu
In the new era of drug abuse, the proliferation of new psychoactive substances (NPS), commonly referred to as designer drugs or legal highs, has been a global concern. These …
Number of citations: 1 digitalcommons.fiu.edu

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